molecular formula C18H12Br2 B1590113 3,3''-Dibromo-1,1':3',1''-terphenyl CAS No. 95962-62-2

3,3''-Dibromo-1,1':3',1''-terphenyl

Cat. No.: B1590113
CAS No.: 95962-62-2
M. Wt: 388.1 g/mol
InChI Key: FGKHIPSLESGJNR-UHFFFAOYSA-N
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Description

3,3''-Dibromo-1,1':3',1''-terphenyl is an aromatic compound characterized by the presence of two bromophenyl groups attached to a central benzene ring

Mechanism of Action

Target of Action

1,3-Bis(3-bromophenyl)benzene is primarily used as a building block in the synthesis of covalent organic frameworks (COFs) . These COFs are the primary targets of 1,3-Bis(3-bromophenyl)benzene. The compound interacts with these frameworks to form structures with potential applications in various fields .

Mode of Action

The interaction of 1,3-Bis(3-bromophenyl)benzene with its targets involves the formation of covalent bonds to create a two-dimensional framework . This process is dependent on the choice of substrate . The compound’s bromine atoms allow it to form these covalent bonds, leading to the creation of the desired COFs .

Biochemical Pathways

The primary biochemical pathway affected by 1,3-Bis(3-bromophenyl)benzene is the synthesis of COFs . The compound’s ability to form covalent bonds allows it to create these frameworks, which can then be used in various applications .

Pharmacokinetics

Given its use as a building block in the synthesis of cofs, it is likely that these properties would be significantly influenced by the conditions under which the synthesis occurs .

Result of Action

The primary result of the action of 1,3-Bis(3-bromophenyl)benzene is the formation of COFs . These frameworks have potential applications in various fields, including the development of adsorption membranes to treat organic pollutants .

Action Environment

The action of 1,3-Bis(3-bromophenyl)benzene is influenced by environmental factors such as the choice of substrate and the conditions under which the synthesis occurs . For example, the on-surface synthesis of a two-dimensional covalent organic framework from 1,3-Bis(3-bromophenyl)benzene under ultra-high vacuum conditions is shown to be dependent on the choice of substrate .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3''-Dibromo-1,1':3',1''-terphenyl can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of bromobenzene derivatives with boronic acids in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 3,3''-Dibromo-1,1':3',1''-terphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, coupling with different boronic acids can yield a variety of substituted aromatic compounds .

Comparison with Similar Compounds

Uniqueness: 3,3''-Dibromo-1,1':3',1''-terphenyl is unique due to its specific substitution pattern and the presence of bromine atoms, which make it highly reactive in cross-coupling reactions. This reactivity allows for the synthesis of a wide range of complex aromatic compounds, making it a valuable building block in organic synthesis .

Properties

IUPAC Name

1,3-bis(3-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br2/c19-17-8-2-6-15(11-17)13-4-1-5-14(10-13)16-7-3-9-18(20)12-16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKHIPSLESGJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477346
Record name 1,1':3',1''-Terphenyl, 3,3''-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95962-62-2
Record name 1,1':3',1''-Terphenyl, 3,3''-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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